molecular formula C14H21BrClNO B1374535 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-51-8

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374535
CAS No.: 1219964-51-8
M. Wt: 334.68 g/mol
InChI Key: AWLCQAXBRQSMQJ-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-isopropylphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenolic compound.

Scientific Research Applications

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Fluoro-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Methyl-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly interesting for certain applications.

Properties

IUPAC Name

3-[(2-bromo-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLCQAXBRQSMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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